molecular formula C19H22O3 B3216433 2-methoxy-6-(5-phenylpentyl)benzoic acid CAS No. 1171921-57-5

2-methoxy-6-(5-phenylpentyl)benzoic acid

Cat. No.: B3216433
CAS No.: 1171921-57-5
M. Wt: 298.4 g/mol
InChI Key: GJIBSWPRLZEEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(5-phenylpentyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a phenylpentyl chain, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(5-phenylpentyl)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a methoxybenzoic acid derivative with a phenylpentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(5-phenylpentyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: 2-Hydroxy-6-(5-phenylpentyl)benzoic acid.

    Reduction: 2-Methoxy-6-(5-phenylpentyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(5-phenylpentyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-6-(5-phenylpentyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and phenylpentyl groups may facilitate binding to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the phenylpentyl chain, making it less hydrophobic.

    6-Phenylhexanoic acid: Lacks the methoxy group, affecting its reactivity and solubility.

    2-Hydroxy-6-(5-phenylpentyl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Methoxy-6-(5-phenylpentyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy group and a phenylpentyl chain enhances its hydrophobicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-methoxy-6-(5-phenylpentyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-22-17-14-8-13-16(18(17)19(20)21)12-7-3-6-11-15-9-4-2-5-10-15/h2,4-5,8-10,13-14H,3,6-7,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBSWPRLZEEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276901
Record name 2-Methoxy-6-(5-phenylpentyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171921-57-5
Record name 2-Methoxy-6-(5-phenylpentyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171921-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(5-phenylpentyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-(5-phenylpentyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-(5-phenylpentyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-methoxy-6-(5-phenylpentyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-(5-phenylpentyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-methoxy-6-(5-phenylpentyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-(5-phenylpentyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.